molecular formula C15H21ClN2O3 B2780081 (2-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride CAS No. 1353985-86-0

(2-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride

Cat. No.: B2780081
CAS No.: 1353985-86-0
M. Wt: 312.79
InChI Key: GHMGPJYSSNILRJ-UHFFFAOYSA-N
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Description

Historical Development of Benzodioxin-Containing Compounds

Benzodioxin-containing compounds trace their origins to early synthetic organic chemistry efforts in the 19th century. The foundational dibenzo-1,4-dioxin skeleton was first synthesized in 1872 through chlorination reactions, though its biological relevance remained unexplored for decades. Industrialization inadvertently produced polychlorinated dibenzodioxins (PCDDs) as byproducts of Leblanc process plants and organochloride manufacturing, highlighting their environmental persistence and toxicity.

The medicinal potential of benzodioxins emerged indirectly through mid-20th-century pharmacological studies. While not directly therapeutic, the structural stability and electron-rich aromatic system of benzodioxins inspired derivatives for targeted drug design. For example, dibenzodioxin’s planar geometry facilitated interactions with hydrophobic binding pockets in enzymes and receptors, a property later exploited in antipsychotics and anticonvulsants. The non-planar 2,3-dihydrobenzo[b]dioxin moiety, as seen in the target compound, introduced conformational flexibility, enabling optimized binding kinetics in protease inhibitors and kinase modulators.

Key Milestones in Benzodioxin Chemistry

Year Development Significance
1872 Synthesis of dibenzo-1,4-dioxin Established core scaffold for later derivatives
1960s Discovery of PCDD toxicity Highlighted need for controlled synthetic approaches
1980s Benzodioxins in CNS drug candidates Leveraged aromaticity for blood-brain barrier penetration

Evolution of Piperidine Derivatives in Medicinal Chemistry

Piperidine, a six-membered heterocycle with one nitrogen atom, has been a cornerstone of drug design since the isolation of piperine from black pepper in 1819. Early applications focused on alkaloid-derived analgesics, but synthetic modifications in the 20th century unlocked diverse therapeutic roles. The introduction of methyl, hydroxyl, and amine substituents enhanced bioavailability and target selectivity.

Notable piperidine-based drugs include:

  • Haloperidol (1958): A butyrophenone antipsychotic featuring a piperidine ring critical for dopamine receptor antagonism.
  • Sitagliptin (2006): A dipeptidyl peptidase-4 inhibitor with a fluorinated piperidine moiety, improving stability against oxidative metabolism.

The piperidine ring’s chair conformation allows axial and equatorial positioning of substituents, enabling fine-tuning of steric and electronic interactions. For instance, equatorial aminomethyl groups in piperidine derivatives enhance hydrogen bonding with aspartate residues in enzymatic active sites, a feature exploited in HIV protease inhibitors.

Emergence of Aminomethylpiperidine Moieties in Drug Discovery

The aminomethylpiperidine group (-CH2NH2 attached to piperidine) gained prominence in the 1990s as a versatile pharmacophore. Its protonatable amine enables salt formation (e.g., hydrochloride) for improved solubility, while the methylene spacer balances rigidity and flexibility.

Applications in Modern Therapeutics

  • Kinase Inhibitors : Aminomethylpiperidine moieties in imatinib analogs facilitate interactions with ATP-binding pockets via water-mediated hydrogen bonds.
  • G Protein-Coupled Receptor (GPCR) Modulators : The basic amine interacts with conserved aspartate residues in transmembrane domains, enhancing affinity for adrenergic and serotonin receptors.

A 2017 study demonstrated the utility of lithium diisopropylamide (LDA)-mediated cyclization to synthesize 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxides, underscoring the role of strong bases in constructing nitrogen-containing heterocycles. This methodology parallels strategies for functionalizing aminomethylpiperidine derivatives, where deprotonation and cyclization are critical for ring formation.

Current Research Landscape and Significance

The integration of 2,3-dihydrobenzo[b]dioxin and aminomethylpiperidine in a single molecule reflects a trend toward multitarget ligands. The benzodioxin moiety’s aromaticity may enhance π-π stacking with tyrosine residues in enzymes, while the aminomethylpiperidine group’s basicity supports ionic interactions with carboxylate groups.

Recent Advances

  • Hybrid Inhibitors : Compounds combining benzodioxin and piperidine motifs show promise as dual serotonin-norepinephrine reuptake inhibitors (SNRIs) with reduced off-target effects.
  • Prodrug Development : Hydrochloride salt forms, as in the target compound, improve aqueous solubility for oral administration, a focus in recent pharmacokinetic studies.

Structural-Activity Relationship (SAR) Insights

Modification Observed Effect
Benzodioxin planarization Increased affinity for hydrophobic pockets
Aminomethylpiperidine N-alkylation Reduced CYP450 metabolism
Methanone linker Stabilized ketone-enolate intermediates in binding

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(aminomethyl)piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3.ClH/c16-9-11-5-3-4-8-17(11)15(18)14-10-19-12-6-1-2-7-13(12)20-14;/h1-2,6-7,11,14H,3-5,8-10,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMGPJYSSNILRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)C(=O)C2COC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. The dioxin moiety is then attached through a series of reactions, including Friedel-Crafts acylation and subsequent modifications.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the purity and consistency of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the aminomethyl group to an amine oxide.

  • Reduction: : Reducing the ketone group to an alcohol.

  • Substitution: : Replacing the hydrogen atoms on the piperidine ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of amine oxides.

  • Reduction: : Production of alcohols.

  • Substitution: : Generation of various substituted piperidines.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of similar structures possess significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
  • Anticancer Potential : Preliminary investigations suggest that compounds with similar scaffolds can inhibit cancer cell proliferation. For instance, the compound's ability to modulate pathways involved in cell survival and apoptosis has been noted, making it a candidate for further development in cancer therapeutics .
  • Neuropharmacological Effects : The piperidine moiety is known for its potential neuroactive properties. Compounds containing this structure have been explored for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of piperidine were tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 31.25 to 62.5 µg/mL for the most potent compounds, highlighting the potential use of similar derivatives for developing new antibiotics .

Case Study 2: Cancer Cell Line Studies

A series of compounds including those with the benzo[d]dioxin structure were evaluated for their cytotoxic effects on various cancer cell lines. The findings suggested that specific modifications to the piperidine ring could enhance activity against breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

Applications Summary Table

Application AreaDescriptionReferences
Antimicrobial AgentsExhibits activity against Gram-positive and Gram-negative bacteria ,
Cancer TherapeuticsPotential to inhibit proliferation of cancer cells
NeuropharmacologyModulates neurotransmitter systems; potential treatment for neurological disorders

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share key motifs, such as the piperidine core or benzo-fused heterocycles, but differ in substituents, stereochemistry, or functional groups. Below is a detailed comparison based on available evidence:

Compound 1: 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride

  • Structural Differences: Piperidine substitution: 4-aminomethyl vs. 2-aminomethyl in the target compound. Aromatic moiety: Pyridin-4-yl replaces the 2,3-dihydrobenzo[b][1,4]dioxin group.
  • Physicochemical Properties :
    • Molecular formula: C₁₂H₁₇N₃O·2HCl (vs. C₁₅H₁₉N₂O₃·HCl for the target compound).
    • Molecular weight: 292.2 g/mol (vs. ~314.8 g/mol for the target compound) .
  • Safety Profile: No GHS classification reported, but acute toxicity studies are absent .

Compound 2: 2-[[5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone

  • Structural Differences: Contains a 1,3,4-oxadiazole-sulfanyl linker instead of a direct methanone bridge. Piperidine substitution: 4-methyl vs. 2-aminomethyl in the target compound.
  • Functional Implications :
    • The oxadiazole-sulfanyl group may enhance metabolic stability but reduce CNS penetration due to increased polarity .

Compound 3: 2-(2,6-Dimethylphenoxy)ethanamine Hydrochloride

  • Structural Differences: Simplified structure with a phenoxy-ethanamine backbone lacking the piperidine and benzo-dioxin motifs.

Comparative Data Table

Property Target Compound Compound 1 Compound 2 Compound 3
Molecular Formula C₁₅H₁₉N₂O₃·HCl C₁₂H₁₇N₃O·2HCl C₁₇H₁₈N₃O₃S C₁₀H₁₆ClNO
Molecular Weight (g/mol) 314.8 292.2 344.4 201.7
Key Functional Groups 2-Aminomethylpiperidine, benzo-dioxin, ketone 4-Aminomethylpiperidine, pyridine Oxadiazole-sulfanyl, 4-methylpiperidine Phenoxy-ethanamine
Solubility High (hydrochloride salt) Moderate (dihydrochloride salt) Low (neutral oxadiazole) High (hydrochloride salt)
Therapeutic Potential CNS modulation (hypothesized) Undisclosed Anticancer or antimicrobial Adrenergic modulation

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The 2-aminomethylpiperidine moiety in the target compound may enhance binding to amine receptors (e.g., σ or opioid receptors) compared to 4-substituted analogs .
  • Toxicity Considerations :
    • Unlike Compound 3, which has documented adrenergic effects, the target compound’s safety profile remains uncharacterized, necessitating further toxicokinetic studies .

Biological Activity

(2-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is a complex organic compound with potential applications in various fields of pharmacology and medicinal chemistry. Its unique structural features, including a piperidine ring and a benzo-dioxin moiety, suggest diverse biological activities. This article reviews the compound's biological activity based on available literature, focusing on its pharmacological effects, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H21ClN2O3
  • Molecular Weight : 312.79 g/mol
  • CAS Number : 1353962-72-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperidine moiety is known for its ability to modulate neurotransmitter systems and exhibit enzyme inhibition properties. The benzo-dioxin structure may contribute to its interaction with various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : Similar compounds have shown significant inhibitory effects on acetylcholinesterase (AChE) and urease, indicating potential applications in treating neurodegenerative diseases and bacterial infections .
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

Pharmacological Activities

The compound has been evaluated for various biological activities:

1. Antibacterial Activity

Studies have demonstrated moderate to strong antibacterial effects against several strains including Salmonella typhi and Bacillus subtilis. The piperidine derivatives are often associated with enhanced antibacterial properties due to their ability to penetrate bacterial membranes .

2. Anticancer Potential

Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves modulation of cell cycle regulators and pro-apoptotic factors .

3. Neuroprotective Effects

The inhibition of AChE suggests potential use in neurodegenerative conditions like Alzheimer's disease. Compounds that inhibit AChE can enhance cholinergic transmission, which is beneficial for cognitive function .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructure FeaturesBiological Activity
(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloridePiperidine + benzo-dioxinAnticancer, Antibacterial
(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloridePiperidine + benzo-dioxinAnticancer, Neuroprotective

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of the compound to explore enhanced biological activities:

  • Synthesis of Derivatives : A series of piperidine derivatives were synthesized and evaluated for their pharmacological potential. The results indicated that modifications at specific positions on the piperidine ring significantly influenced their biological activity .
  • Binding Studies : Docking studies revealed that the compound binds effectively to target proteins involved in key biological pathways, suggesting a mechanism for its observed pharmacological effects .

Q & A

Q. What are the optimal synthetic routes for preparing (2-(aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride, and how are intermediates validated?

Synthesis of complex piperidine derivatives typically involves multi-step reactions. For analogous compounds (e.g., ), key steps include:

  • Amide coupling : Reacting piperidine precursors with activated carbonyl groups (e.g., using EDCI/HOBt).
  • Salt formation : Treating the free base with HCl to yield the hydrochloride salt, enhancing solubility and stability.
  • Intermediate validation : Techniques like LC-MS and 1^1H NMR (e.g., 300–500 MHz) are critical for confirming structural integrity at each step .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stability?

  • HPLC with UV detection : Use a C18 column and mobile phase (e.g., methanol:buffer, 65:35) to assess purity (). Adjust pH to 4.6 with sodium acetate and sodium 1-octanesulfonate for optimal peak resolution.
  • Thermogravimetric analysis (TGA) : Evaluate hygroscopicity and thermal stability under controlled nitrogen flow .
  • Mass spectrometry (HRMS) : Confirm molecular weight (expected: ~350–400 g/mol) and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC50_{50}50​ values) for this compound?

  • Experimental replication : Standardize assays (e.g., enzyme inhibition, cell viability) across multiple labs to minimize batch-to-batch variability.
  • Structural analogs as controls : Compare activity with structurally similar compounds (e.g., ) to identify functional group contributions.
  • Meta-analysis : Use computational tools (e.g., molecular docking) to correlate structural features (e.g., dihydrobenzodioxin conformation) with bioactivity discrepancies .

Q. What experimental designs are recommended for studying the compound’s metabolic stability and degradation pathways?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactor to simulate Phase I metabolism .
  • Forced degradation studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation with H2_2O2_2, UV light) and identify degradants using high-resolution mass spectrometry .

Q. How can researchers optimize reaction yields while minimizing hazardous byproducts during scale-up?

  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading.
  • Green chemistry principles : Replace toxic reagents (e.g., DCC) with safer alternatives (e.g., EDCI) and employ flow chemistry for exothermic reactions .
  • Byproduct analysis : Use GC-MS to detect volatile impurities and adjust stoichiometry to suppress their formation .

Safety and Handling

Q. What safety protocols are critical when handling this compound in aqueous or oxidizing environments?

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles ().
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of HCl vapors during salt formation .
  • Incompatibility alerts : Avoid contact with strong oxidizers (e.g., KMnO4_4) and store in amber glass containers at 2–8°C to prevent photodegradation .

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